molecular formula C18H20N2O3S B497539 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 902249-35-8

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497539
CAS No.: 902249-35-8
M. Wt: 344.4g/mol
InChI Key: VXFLZIBAPMPYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a methoxy-dimethylphenyl ring, which is further connected to a dihydroimidazole ring with a phenyl substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl intermediate: The starting material, 2-methoxy-4,5-dimethylphenyl, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.

    Imidazole ring formation: The sulfonyl intermediate is then reacted with an appropriate imidazole precursor, such as 2-phenyl-1H-imidazole, under acidic or basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or protein interactions.

    Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: It can be used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The phenyl and imidazole rings may also contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar compounds to 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole include:

    1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole: This compound has a methyl group instead of a phenyl group, which may alter its chemical properties and reactivity.

    1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-4-methylpiperidine: The presence of a piperidine ring instead of an imidazole ring changes the compound’s structural and functional characteristics.

    1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzimidazole: The benzimidazole ring provides different electronic and steric effects compared to the dihydroimidazole ring.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-11-16(23-3)17(12-14(13)2)24(21,22)20-10-9-19-18(20)15-7-5-4-6-8-15/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFLZIBAPMPYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.